molecular formula C25H26ClN3O B2796769 1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 250714-03-5

1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No.: B2796769
CAS No.: 250714-03-5
M. Wt: 419.95
InChI Key: ABKMXINBGZUFEM-IMVLJIQESA-N
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Description

1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound that features a piperazine ring, a phenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Introduction of the phenyl group: The piperazine ring is then reacted with benzyl chloride to introduce the phenyl group.

    Formation of the oxime: The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride and 4-chlorobenzaldehyde to form the oxime.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxime group can form covalent bonds with enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-(4-methylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime: Similar structure but with a methyl group instead of a phenyl group.

    1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-bromobenzyl)oxime: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl and piperazine rings, along with the oxime group, allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-1-phenyl-2-(4-phenylpiperazin-1-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O/c26-23-13-11-21(12-14-23)20-30-27-25(22-7-3-1-4-8-22)19-28-15-17-29(18-16-28)24-9-5-2-6-10-24/h1-14H,15-20H2/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKMXINBGZUFEM-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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